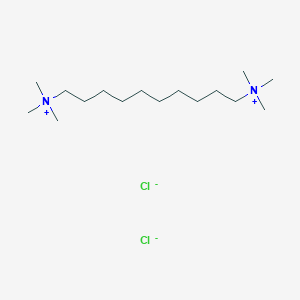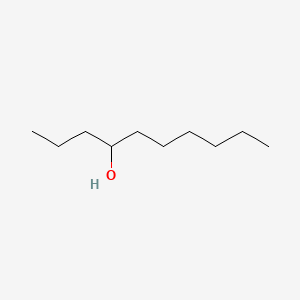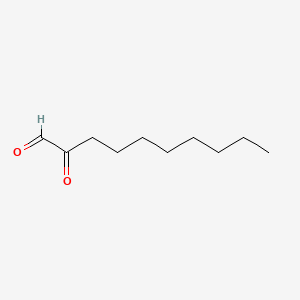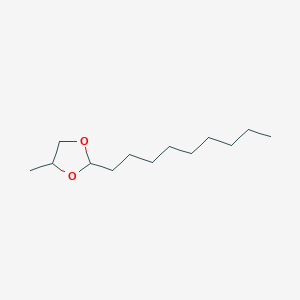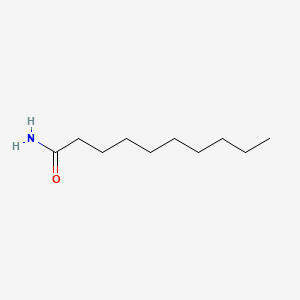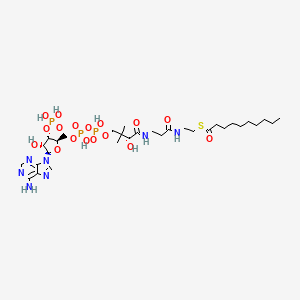
Decanoyl-coa
Overview
Description
Decanoyl coenzyme A is a thioester of decanoic acid and coenzyme A. It is a medium-chain fatty acyl-coenzyme A that results from the formal condensation of the thiol group of coenzyme A with the carboxy group of decanoic acid . This compound plays a significant role in various biochemical processes, particularly in fatty acid metabolism.
Mechanism of Action
Target of Action
Decanoyl-CoA, also known as Coenzyme A, S-decanoate, primarily targets the fatty acid elongation system in organisms like Mycobacterium smegmatis . This system is crucial for the synthesis of longer-chain fatty acids from shorter ones .
Mode of Action
This compound interacts with its targets by serving as a primer for the fatty acid elongation system . It undergoes a series of reactions, including condensation, reduction, dehydration, and reduction, to elongate the carbon chain of fatty acids .
Biochemical Pathways
This compound is involved in the beta-oxidation pathway . In this pathway, it is converted to octanoyl-CoA through a series of reactions, including dehydrogenation, hydration, another dehydrogenation, and thiolysis . This process is crucial for the breakdown of fatty acids and energy production.
Pharmacokinetics
It is known that this compound is a human liver acyl-coa ester . It is selected to determine apparent kinetic constants for human liver acyl-CoA due to its relevance to human diseases with cellular accumulation of these esters .
Result of Action
The action of this compound in the fatty acid elongation system and beta-oxidation pathway results in the production of longer-chain fatty acids and energy, respectively . These processes are essential for various cellular functions and energy metabolism.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other enzymes and substrates in the cell can affect the efficiency of the fatty acid elongation system and the beta-oxidation pathway . .
Biochemical Analysis
Biochemical Properties
Decanoyl-CoA interacts with several enzymes, proteins, and other biomolecules. It is a substrate for the enzyme acyl-CoA dehydrogenase, which catalyzes the first step of mitochondrial beta-oxidation . This interaction involves the transfer of electrons from this compound to the enzyme, leading to the production of (2E)-decenoyl-CoA .
Cellular Effects
This compound influences various cellular processes. It is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . The accumulation of this compound and similar esters in cells can lead to metabolic defects, particularly in the acyl-CoA dehydrogenation steps of the branched-chain amino acids, lysine, and 5-hydroxy lysine .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the beta-oxidation pathway. It binds to the active site of acyl-CoA dehydrogenase, leading to the transfer of electrons and the conversion of this compound to (2E)-decenoyl-CoA . This reaction represents the first step of the beta-oxidation process, which ultimately leads to the production of energy in the form of ATP.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, the activity of acyl-CoA dehydrogenase on this compound can vary depending on temperature and the presence of molecular chaperones
Metabolic Pathways
This compound is involved in the beta-oxidation pathway, a crucial metabolic process that breaks down fatty acids to produce energy . It interacts with the enzyme acyl-CoA dehydrogenase in this pathway
Subcellular Localization
This compound is primarily localized in the mitochondria, where it participates in the beta-oxidation pathway
Preparation Methods
Synthetic Routes and Reaction Conditions: Decanoyl coenzyme A can be synthesized by reacting decanoic acid with coenzyme A in the presence of activating agents such as adenosine triphosphate and magnesium ions. The reaction typically occurs in an aqueous medium at a pH of around 7.5 .
Industrial Production Methods: Industrial production of decanoyl coenzyme A involves enzymatic synthesis using specific enzymes like acyl-coenzyme A synthetase. This method ensures high specificity and yield. The product is then purified using ion exchange chromatography .
Types of Reactions:
Reduction: It can be reduced to form decanoic acid and coenzyme A under specific conditions.
Substitution: Decanoyl coenzyme A can participate in substitution reactions where the decanoyl group is transferred to other molecules.
Common Reagents and Conditions:
Oxidation: Requires enzymes like acyl-coenzyme A dehydrogenase, flavin adenine dinucleotide, and oxygen.
Reduction: Requires reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Often involves nucleophiles like amines or alcohols.
Major Products:
Oxidation: Acetyl-coenzyme A and shorter-chain acyl-coenzyme A molecules.
Reduction: Decanoic acid and coenzyme A.
Substitution: Various decanoylated compounds depending on the nucleophile used.
Scientific Research Applications
Decanoyl coenzyme A has numerous applications in scientific research:
Chemistry: Used as a substrate in enzymatic assays to study enzyme kinetics and mechanisms.
Biology: Plays a role in studying fatty acid metabolism and energy production in cells.
Medicine: Investigated for its potential in treating metabolic disorders and as a biomarker for certain diseases.
Industry: Utilized in the production of biofuels and biodegradable plastics.
Comparison with Similar Compounds
- Octanoyl coenzyme A
- Lauroyl coenzyme A
- Palmitoyl coenzyme A
- Stearoyl coenzyme A
Comparison: Decanoyl coenzyme A is unique due to its medium-chain length, which allows it to participate in both short-chain and long-chain fatty acid metabolic pathways. Compared to octanoyl coenzyme A, it has a longer carbon chain, making it more hydrophobic and less soluble in water. Compared to lauroyl coenzyme A and palmitoyl coenzyme A, it has a shorter chain, making it more reactive in certain enzymatic processes .
Properties
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] decanethioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H54N7O17P3S/c1-4-5-6-7-8-9-10-11-22(40)59-15-14-33-21(39)12-13-34-29(43)26(42)31(2,3)17-52-58(49,50)55-57(47,48)51-16-20-25(54-56(44,45)46)24(41)30(53-20)38-19-37-23-27(32)35-18-36-28(23)38/h18-20,24-26,30,41-42H,4-17H2,1-3H3,(H,33,39)(H,34,43)(H,47,48)(H,49,50)(H2,32,35,36)(H2,44,45,46)/t20-,24-,25-,26+,30-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKJPHSEFDPYDB-HSJNEKGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H54N7O17P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50925532 | |
| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
921.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1264-57-9 | |
| Record name | Decanoyl CoA | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1264-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoyl-coenzyme A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001264579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-{5-O-[{[{4-[(3-{[2-(Decanoylsulfanyl)ethyl]imino}-3-hydroxypropyl)imino]-3,4-dihydroxy-2,2-dimethylbutoxy}(hydroxy)phosphoryl]oxy}(hydroxy)phosphoryl]-3-O-phosphonopentofuranosyl}-9H-purin-6-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50925532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




